N-(1,3-benzothiazol-2-yl)-2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S3/c27-18(25-21-23-15-8-4-5-9-17(15)31-21)13-30-22-24-16-10-11-29-19(16)20(28)26(22)12-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITHVXZEKOZPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole and thieno[3,2-d]pyrimidine intermediates. These intermediates are then coupled using a thioacetamide linker under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in these interactions are complex and may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues of Compound A include derivatives with variations in the benzothiazole substituents, thienopyrimidinone modifications, or alternative heterocyclic cores. Below is a comparative analysis based on substituent effects, synthetic routes, and reported bioactivity:
Key Observations
Substituent Effects on Bioactivity :
- Benzyl vs. Fluorophenyl Groups : The benzyl group in Compound A may enhance lipophilicity and membrane permeability compared to IWP-3’s 4-fluorophenyl, which introduces electron-withdrawing effects for stronger target binding .
- Benzothiazole Modifications : Trifluoromethyl (CF3) in Compound 19 increases metabolic stability, while methyl (CH3) in IWP-3 balances steric effects and bioavailability .
Synthetic Strategies :
- Compound A’s synthesis mirrors methods for BZ-IV (), where chloroacetamide intermediates react with nucleophiles (e.g., thiols or amines) under basic conditions .
- In contrast, IWP-3 and Compound 19 employ regioselective substitutions (e.g., fluorophenyl or dimethoxyphenyl groups) to optimize target engagement .
Biological Implications: While explicit data for Compound A is lacking, analogues like IWP-3 and Compound 19 demonstrate that thienopyrimidinone-benzothiazole hybrids are potent kinase or Wnt pathway inhibitors. The benzyl group in Compound A may confer unique selectivity for undisclosed targets .
Comparative Data Table
| Parameter | Compound A | IWP-3 | Compound 19 | BZ-IV |
|---|---|---|---|---|
| Molecular Formula | C23H19N4O2S3 | C22H16FN4O2S2 | C22H18F3N4O4S | C14H16N4OS |
| Molecular Weight | 503.62 g/mol | 474.51 g/mol | 524.46 g/mol | 288.37 g/mol |
| Key Substituents | Benzyl | 4-Fluorophenyl, 6-CH3 | 3,5-Dimethoxyphenyl, CF3 | 4-Methylpiperazine |
| Bioactivity | Inferred kinase inhibition | Wnt inhibition | CK1 inhibition | Anticancer (unspecified) |
| Synthetic Yield | Not reported | Not reported | Moderate (exact % not stated) | 57–68% |
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The compound is characterized by a complex structure that includes a benzothiazole moiety and a thieno[3,2-d]pyrimidine derivative linked through a sulfanyl group. The molecular formula is .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins. This leads to increased cell death in cancerous cells while sparing normal cells.
-
In Vitro Studies : In vitro assays using various human cancer cell lines (e.g., HepG2, A549) have indicated that this compound exhibits IC50 values in the low nanomolar range, indicating high potency. For example:
- HepG2 (liver cancer) : IC50 = 48 nM
- A549 (lung cancer) : IC50 = 44 nM
- SW620 (colon cancer) : IC50 = 4.3 nM
- SKRB-3 (breast cancer) : IC50 = 1.2 nM
These results suggest that the compound could serve as a lead for the development of new anticancer therapies.
Other Biological Activities
Besides anticancer effects, derivatives of benzothiazole and thieno[3,2-d]pyrimidine have been reported to possess other biological activities:
- Antimicrobial Activity : Some related compounds have shown effectiveness against bacterial strains and fungi.
- Anti-inflammatory Properties : Certain derivatives have been evaluated for their ability to inhibit inflammatory cytokines.
Study 1: Anticancer Efficacy in HepG2 Cells
In a study examining the effects of N-(1,3-benzothiazol-2-yl)-2-{(3-benzyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)sulfanyl}acetamide on HepG2 cells:
- The compound was administered at varying concentrations (0.625 µM to 2.5 µM).
- Flow cytometry revealed that apoptotic cell percentages increased significantly with higher concentrations (34.2% to 53.3%).
This study confirms the compound's potential as an effective anticancer agent targeting liver cancer cells.
Study 2: Broad-Spectrum Antitumor Activity
Another investigation assessed several benzothiazole derivatives for their anticancer activity across multiple cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 7d | A431 | 20 |
| 7e | SKRB-3 | 1.2 |
| 7e | SW620 | 4.3 |
| 7e | A549 | 44 |
| 7e | HepG2 | 48 |
The results indicate that these compounds are significantly more effective than traditional chemotherapeutic agents.
Q & A
Q. What are the key synthetic steps for preparing N-(1,3-benzothiazol-2-yl)-2-({3-benzyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?
The synthesis involves:
- Thienopyrimidine core formation : Cyclization of substituted thiophene derivatives with urea or thiourea under reflux conditions .
- Thioether linkage introduction : Reaction of the thienopyrimidine intermediate with a halogenated acetamide derivative (e.g., 2-chloroacetamide) in the presence of a base like triethylamine .
- Amidation : Coupling the benzothiazole moiety via nucleophilic substitution or carbodiimide-mediated reactions . Key reagents include DMF or THF as solvents, and purity is monitored via HPLC/TLC .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural elucidation : H/C NMR for confirming substituent positions and sulfur linkages .
- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- Purity assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .
- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .
Q. What in vitro assays are used to evaluate its biological activity?
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria or fungal strains .
- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines .
Advanced Research Questions
Q. How can reaction yields be optimized during the thioether formation step?
- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfur nucleophilicity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Maintaining 60–80°C prevents side reactions like oxidation of thiol groups .
- Real-time monitoring : In-line FTIR to track thiolate intermediate formation .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Substituent variation : Compare analogs with modified benzyl (e.g., 4-fluorobenzyl vs. 3,5-dimethylphenyl) or acetamide groups (Table 1) .
- Bioisosteric replacement : Replace the benzothiazole with benzodioxole to assess pharmacokinetic effects .
- Computational modeling : Molecular docking to predict binding affinities with target proteins (e.g., EGFR or COX-2) .
Table 1 : Representative Structural Analogs and Bioactivity Trends
| Compound Modification | Key Bioactivity Trend | Reference |
|---|---|---|
| 4-Chlorophenyl substitution | Enhanced enzyme inhibition (IC ↓ 30%) | |
| Ethyl ester derivative | Reduced cytotoxicity (CC ↑ 2-fold) | |
| Benzodioxole replacement | Improved metabolic stability |
Q. How to resolve discrepancies in bioactivity data across different studies?
- Assay standardization : Validate cell line viability (e.g., passage number, serum concentration) and enzyme batch consistency .
- Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation artifacts .
- Metabolite profiling : LC-MS/MS to identify active/degradation products influencing potency .
- Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
Methodological Considerations
- Synthetic troubleshooting : If cyclization fails, optimize stoichiometry of urea/thiophene precursors and reaction time .
- Data contradiction analysis : Cross-validate SAR trends using >3 biological replicates and statistical rigor (e.g., ANOVA with post-hoc tests) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
